molecular formula C12H15N3O5 B2829087 N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide CAS No. 899974-39-1

N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2829087
CAS RN: 899974-39-1
M. Wt: 281.268
InChI Key: VSBBOOPCPJYTDR-UHFFFAOYSA-N
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Description

N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide, commonly referred to as HNOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HNOB is a nitrophenyl oxalamide derivative, and its synthesis method involves the reaction of 4-nitroaniline with oxalyl chloride, followed by the addition of 1-amino-2-propanol.

Mechanism of Action

HNOB is a substrate for proteases, and its mechanism of action involves the cleavage of the amide bond by proteases. Upon cleavage, HNOB produces a fluorescent product that can be detected using fluorescence spectroscopy. The mechanism of action of HNOB has been extensively studied, and its use as a substrate for protease activity detection has been validated.
Biochemical and Physiological Effects
HNOB has been shown to have biochemical and physiological effects in cells. It has been shown to be non-toxic to cells at low concentrations and has been used to study protease activity in cells. Additionally, HNOB has been used to study protein-protein interactions in cells.

Advantages and Limitations for Lab Experiments

HNOB has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe for the detection of protease activity in cells. Additionally, HNOB is non-toxic to cells at low concentrations, making it a safe option for use in cell-based assays. However, HNOB has certain limitations, such as its limited solubility in aqueous solutions, which can affect its effectiveness in certain assays.

Future Directions

There are several future directions for the use of HNOB in scientific research. One potential application is the development of HNOB-based assays for the detection of protease activity in vivo. Additionally, HNOB could be used as a tool for the study of protein-protein interactions in vivo. Further research is also needed to optimize the synthesis method of HNOB to improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of HNOB involves the reaction of 4-nitroaniline with oxalyl chloride, followed by the addition of 1-amino-2-propanol. The reaction leads to the formation of HNOB as a white crystalline solid with a melting point of 152-154°C.

Scientific Research Applications

HNOB has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of protease activity in cells. HNOB has also been used as a substrate for the determination of protease activity in biological samples. Additionally, HNOB has been used as a tool for the study of protein-protein interactions.

properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-2-8(7-16)13-11(17)12(18)14-9-3-5-10(6-4-9)15(19)20/h3-6,8,16H,2,7H2,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBBOOPCPJYTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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